BAY1082439
Description
Overview of the PI3K/Akt/mTOR Pathway in Cancer Development and Progression
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in a wide range of human cancers. frontiersin.orgwikipedia.org This pathway is typically initiated by the activation of receptor tyrosine kinases on the cell surface by growth factors. mycancergenome.org This activation recruits and activates PI3K, which then phosphorylates a lipid messenger, phosphatidylinositol 4,5-bisphosphate (PIP2), converting it to phosphatidylinositol 3,4,5-trisphosphate (PIP3). mycancergenome.org
PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. wikipedia.org Once recruited to the cell membrane, Akt is activated through phosphorylation. Activated Akt then modulates the function of numerous downstream substrates, a key one being the mammalian target of rapamycin (B549165) (mTOR). nih.gov The activation of the mTORC1 complex, a component of the mTOR signaling pathway, promotes essential processes for cell growth, such as protein and lipid synthesis, while simultaneously inhibiting autophagy. frontiersin.org
Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers and can occur through various mechanisms. cancer.gov These include activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or the loss of the tumor suppressor PTEN, a phosphatase that negatively regulates the pathway by converting PIP3 back to PIP2. wikipedia.orgcancer.gov This unchecked signaling leads to uncontrolled cell proliferation and survival, contributing significantly to tumor development and progression. frontiersin.orgmdpi.com The pathway's overactivation is implicated in numerous malignancies, including breast, prostate, and ovarian cancers. wikipedia.org
Rationale for Targeting PI3K Isoforms in Preclinical Cancer Therapeutics
The PI3K family is divided into three classes, with Class I being the most directly implicated in cancer. nih.gov Class I PI3Ks are heterodimers consisting of a catalytic and a regulatory subunit. There are four catalytic isoforms: p110α, p110β, p110γ, and p110δ. The p110α and p110β isoforms are expressed ubiquitously, whereas p110γ and p110δ are found predominantly in hematopoietic cells. nih.gov
The rationale for developing isoform-selective PI3K inhibitors lies in the distinct roles these isoforms play in both normal physiology and cancer. nih.gov For example, the p110α isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime therapeutic target. nih.govyoutube.com In contrast, loss of the PTEN tumor suppressor often leads to the activation of the p110β isoform. medchemexpress.com In certain cancers, such as prostate cancer with PTEN loss, there can be a compensatory activation of the p110α isoform when the p110β isoform is selectively inhibited, suggesting that simultaneously inhibiting both may be a more effective strategy. medchemexpress.commedchemexpress.eucancer-research-network.com
By specifically targeting the isoform(s) driving a particular cancer, it may be possible to achieve a better therapeutic outcome and reduce the toxicity associated with pan-PI3K inhibitors that block all isoforms. cancer.govmedkoo.com This approach aims to maximize the anti-tumor effect while minimizing the impact on normal cells, a key goal in the development of targeted cancer therapies. nih.gov
Introduction to BAY1082439 as a Novel PI3K Inhibitor in Research
This compound is an orally bioavailable and selective inhibitor that demonstrates balanced activity against the p110α, p110β, and p110δ isoforms of PI3K. medchemexpress.commedchemexpress.eumedchemexpress.com It has been developed for preclinical research to explore the consequences of inhibiting these specific PI3K isoforms in various cancer models. researchgate.net The compound is particularly noted for its potent activity in tumors characterized by activated PI3Kα and the loss of PTEN function. researchgate.net
Research has shown that this compound is more effective at inhibiting the growth of PTEN-null prostate cancer cells in vitro compared to inhibitors that are selective for only the p110α or p110β isoform. nih.gov This is attributed to its ability to block the mutual feedback activation that can occur between these two isoforms. nih.gov In addition to its effects on tumor cells directly, this compound also impacts the tumor microenvironment. cancer-research-network.comnih.gov Its inhibition of the p110δ isoform, which is important for B-cell receptor signaling, can block B-cell infiltration and lymphotoxin release, factors that may promote castration-resistant tumor growth. cancer-research-network.comnih.gov
The compound effectively inhibits mutated forms of PIK3CA and, in preclinical models, has been shown to block the G1/S cell cycle transition and induce apoptosis. cancer.govmedchemexpress.eucancer-research-network.com The multi-isoform targeting profile of this compound makes it a valuable tool for investigating complex cancer signaling networks and developing therapeutic strategies that address both the tumor cells and their microenvironment. nih.govfigshare.com
Table 1: Preclinical Research Findings for this compound
| Feature | Description | Reference(s) |
|---|---|---|
| Mechanism of Action | Orally bioavailable, selective inhibitor of PI3Kα, PI3Kβ, and PI3Kδ isoforms. | cancer.govmedchemexpress.commedchemexpress.eu |
| Primary Targets | Tumors with activated PI3Kα (including PIK3CA mutations) and/or loss of PTEN function. | cancer.govmedkoo.comresearchgate.net |
| Cellular Effects | Inhibits cell growth, blocks G1/S cell cycle transition, and induces apoptosis. | medchemexpress.eucancer-research-network.com |
| Key Advantage | Overcomes feedback activation between PI3Kα and PI3Kβ isoforms observed with single-isoform inhibitors. | nih.gov |
| Microenvironment Impact | Inhibits PI3Kδ, leading to reduced B-cell infiltration and lymphotoxin-mediated survival signaling. | cancer-research-network.comnih.gov |
| Preclinical Efficacy | Demonstrated potent activity in preventing tumor progression in Pten-null prostate cancer models. | medchemexpress.commedchemexpress.comresearchgate.net |
Properties
Molecular Formula |
C31H44N4O2 |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Bay1082439 Action
Isoform Specificity and Direct Target Engagement of BAY1082439
This compound demonstrates specific inhibitory activity against certain Class I PI3K isoforms, which are heterodimers composed of a regulatory (p85) and a catalytic (p110) subunit. medchemexpress.com Its engagement with these targets is crucial for its mechanism of action.
Differential Inhibition Profiles for PI3Kα, PI3Kβ, and PI3Kδ Isoforms
This compound is characterized as a selective inhibitor with potency against the PI3Kα, PI3Kβ, and PI3Kδ isoforms. tocris.comguidetomalariapharmacology.orgidrblab.netcenmed.comnih.gov Some research describes it as a balanced PI3Kα/β inhibitor. google.comresearchgate.netguidetopharmacology.orgmims.com Biochemical assays have provided specific inhibition data, indicating IC50 values of 4.9 nM for PI3Kα and 15.0 nM for PI3Kδ. researchgate.net It is reported to show equal potency against PI3Kα, PI3Kβ, and PI3Kδ isoforms. tocris.comnih.gov Furthermore, this compound exhibits high selectivity, with over 1000-fold lower potency against mTOR kinase compared to its activity against PI3Kα and PI3Kδ. researchgate.net
Table 1: Biochemical Inhibition Profile of this compound
| Target Isoform | IC50 (nM) |
| PI3Kα | 4.9 |
| PI3Kδ | 15.0 |
| mTOR | >1000-fold less potent than PI3Kα/δ |
Inhibitory Activity Against Mutated Forms of PIK3CA
Beyond its activity against wild-type PI3K isoforms, this compound has demonstrated inhibitory activity against mutated forms of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K. google.comtocris.comnih.gov Studies have shown potent activity in tumor models characterized by activated PI3K signaling, including those harboring PIK3CA mutations. researchgate.netscilit.com For instance, gastric cancer cell lines with PIK3CA mutations were found to be sensitive to treatment with this compound. guidetopharmacology.orgmims.com
Downstream Signaling Pathway Modulation by this compound
Inhibition of PI3K by this compound leads to significant modulation of downstream signaling pathways, particularly the well-established PI3K/Akt/mTOR axis.
Impact on the PI3K/Akt/mTOR Axis
This compound selectively inhibits PI3Kα and PI3Kβ within the broader PI3K/Akt/mTOR signaling pathway. google.comuni.lu This pathway is frequently dysregulated in various solid tumors and plays a critical role in promoting tumor cell growth, survival, and resistance to therapy. google.comresearchgate.netmedchemexpress.com Inhibition of this axis by this compound can result in tumor cell apoptosis and inhibition of growth. google.com The compound's inhibitory effect on the PI3K/Akt/mTOR pathway is considered a critical aspect of its mechanism, particularly in cancers driven by PTEN deficiency. Studies have shown that this compound treatment leads to the downregulation of phosphorylated levels of PI3K, Akt, and mTOR, indicating effective blockade of this pathway.
Regulation of p-AKT Phosphorylation Dynamics
A key downstream effect of PI3K inhibition is the reduction of Akt phosphorylation. This compound effectively inhibits the phosphorylation of Akt. idrblab.net This inhibition is crucial as it counteracts the feedback activation of the PI3K pathway and prevents the rebound Akt phosphorylation that can be observed with more selective inhibitors. idrblab.net Research indicates that this compound induces strong p-AKT inhibition within a few hours of treatment, although phosphorylation levels may recover over a longer period, suggesting a dynamic interaction with the pathway. researchgate.net
Cellular Responses to this compound Treatment in Preclinical Models
Preclinical studies using various cancer cell lines and animal models have provided insights into the cellular responses to this compound treatment. In PTEN-null human prostate cancer cell lines, such as PC3 and LNCaP, this compound effectively inhibited cell growth. tocris.comidrblab.netnih.gov This growth inhibition was accompanied by a block in the G1/S phase transition of the cell cycle and the induction of apoptosis. tocris.comnih.gov Notably, PTEN-null cells demonstrated significantly higher sensitivity to this compound compared to wild-type cells. idrblab.net
In vivo studies have corroborated these findings, showing that this compound inhibited tumor growth in prostate cancer models. tocris.comguidetomalariapharmacology.orgidrblab.netnih.gov Beyond directly impacting tumor cells, this compound also influenced the tumor microenvironment. It was shown to prevent epithelial-mesenchymal transition (EMT) in a preclinical model of metastatic cancer with mutations in Pten and Kras. tocris.comguidetomalariapharmacology.orgnih.gov Furthermore, this compound was observed to block the infiltration of B cells and the release of lymphotoxin, factors within the tumor microenvironment that can promote tumor growth. tocris.comguidetomalariapharmacology.orgnih.gov
Studies in gastric cancer models have also demonstrated the anti-tumor activity of this compound in cell lines and xenografts, particularly in models with genetic alterations such as PIK3CA mutations or PTEN loss. guidetopharmacology.orgmims.com Combinations of this compound with standard chemotherapy agents like paclitaxel, 5-FU, and capecitabine/oxaliplatin showed synergistic or additive effects on tumor growth and apoptosis in gastric cancer models. guidetopharmacology.orgmims.com
Interestingly, investigations into dosing strategies in Pten-null prostate cancer models revealed that intermittent administration of this compound could overcome resistance to immune checkpoint therapy. cenmed.com This intermittent dosing promoted anti-tumor immunity by increasing the infiltration of CD8+ T cells and activating interferon pathways. cenmed.com It also led to a reduction in regulatory T cells and M2 tumor-associated macrophages.
Inhibition of Cancer Cell Proliferation and Viability
Research indicates that this compound effectively inhibits the proliferation and impairs the viability of various cancer cell lines, particularly those with dysregulated PI3K signaling, such as PTEN-null prostate cancer cells arctomsci.comfrontiersin.orgnih.govnih.gov. Studies using PTEN-null human prostate cancer cell lines, such as PC3 and LNCaP cells, have shown that this compound treatment results in significant inhibition of cell growth arctomsci.comnih.gov. This effect is observed at various concentrations of this compound arctomsci.com. Compared to PI3Kα- and/or PI3Kβ-selective inhibitors, this compound has been shown to be more effective in blocking the growth of PTEN-null prostate cancer cells arctomsci.com.
In addition to prostate cancer, preclinical studies have shown that this compound inhibits the growth of gastric cancer cells harboring PIK3CA mutations in both cell culture and xenograft models jax.org. The activation of PI3K plays a significant role in the proliferation, survival, and metastasis of prostate and breast cancer cells aacrjournals.orgresearchgate.net. This compound's ability to inhibit PI3K activity contributes to the reduction in cancer cell proliferation aacrjournals.orgresearchgate.net.
Induction of Apoptosis in Cancer Cell Lines
This compound has been shown to induce apoptosis in susceptible tumor cell populations cancer.govmedchemexpress.commedchemexpress.comtargetmol.comnih.govresearcher.life. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. By inhibiting the PI3K/Akt/mTOR pathway, which is often hyperactive in cancer and promotes cell survival, this compound can trigger the apoptotic cascade cancer.gov.
Studies in hormone receptor positive (HR+, MCF7 and LNCaP) and negative (4T1 and PC3) breast and prostate tumor cell lines have demonstrated that this compound can induce apoptosis aacrjournals.orgresearchgate.net. Pronounced synergistic effects on apoptosis induction were observed when this compound was combined with radium-223 (B1233065) in MCF7 and LNCaP cell lines aacrjournals.orgresearchgate.net. In PTEN-null human prostate cancer cell lines (PC3 and LNCaP), this compound effectively induces apoptosis medchemexpress.comarctomsci.comnih.gov.
Effects on Cell Cycle Progression, Specifically G1/S Transition
This compound impacts cell cycle progression, specifically by blocking the transition from the G1 phase to the S phase medchemexpress.commedchemexpress.comarctomsci.comnih.gov. The G1/S transition is a critical checkpoint in the cell cycle where the cell commits to DNA replication wikipedia.orgjax.org. This transition is tightly regulated by cyclin-dependent kinases (CDKs) and their inhibitors wikipedia.orgresearchgate.net.
In PTEN-null human prostate cancer cell lines (PC3 and LNCaP), this compound effectively inhibits cell growth by blocking the G1/S cell cycle transition medchemexpress.comarctomsci.comnih.gov. This blockage prevents the cells from entering the DNA synthesis phase, thereby halting their proliferation. The PI3K pathway plays a significant role in regulating cell cycle progression, and its inhibition by this compound disrupts the signals necessary for the G1 to S phase transition cancer.gov. Compared to PI3Kβ-specific or PI3Kα-specific inhibitors, this compound was found to be significantly more effective in blocking the G1 to S transition in these cell lines nih.gov.
Data from studies on PTEN-null prostate cancer cell lines illustrate the effect of this compound on cell growth, which is linked to its impact on the G1/S transition.
| Cell Line | This compound Concentration | Effect on Cell Growth (Relative to Control) | Primary Mechanism |
| PC3 | 0.1 - 10 μM | Inhibition | Blocking G1/S transition, Inducing Apoptosis arctomsci.comnih.gov |
| LNCaP | 0.1 - 10 μM | Inhibition | Blocking G1/S transition, Inducing Apoptosis arctomsci.comnih.gov |
Note: The specific degree of inhibition varies with concentration and is based on research findings arctomsci.comnih.gov.
Preclinical Efficacy of Bay1082439 in Defined Oncogenic Contexts
Efficacy in PTEN-Loss Driven Cancer Models
PTEN loss is a common event in various cancers, leading to the aberrant activation of the PI3K/AKT/mTOR pathway. cancer.govnih.govfrontiersin.org BAY1082439 has shown significant preclinical activity in cancer models characterized by PTEN deficiency. nih.govcancer-research-network.commedchemexpress.com
In Vitro Studies in PTEN-Null Prostate Cancer Cell Lines (e.g., PC3, LNCaP, CAP2, CAP8)
In vitro studies using PTEN-null human prostate cancer cell lines like PC3 and LNCaP have demonstrated that this compound effectively inhibits cell growth. nih.govcancer-research-network.commedchemexpress.comaacrjournals.org This inhibition is achieved by blocking the G1/S cell cycle transition and inducing apoptosis. nih.govcancer-research-network.commedchemexpress.comaacrjournals.org Compared to isoform-specific inhibitors like the PI3Kβ-specific inhibitor TGX-221 and the PI3Kα-specific inhibitor BYL-719, this compound exhibited higher efficacy in inhibiting the growth of PTEN-null prostate cancer cells. nih.govaacrjournals.org This superior effect is attributed to its ability to prevent the mutual feedback activation between PI3Kα and PI3Kβ, which can limit the effectiveness of isoform-specific inhibitors. nih.govaacrjournals.org In isogenic PC3 cells, PTEN-null cells were significantly more sensitive to this compound than wild-type cells, indicating a PTEN status-dependent therapeutic window. nih.gov Studies in CAP2 and CAP8 cell lines, derived from Pten-null prostate cancer models, also showed that this compound treatment led to the downregulation of mTOR signaling and cell proliferation-related pathways. biorxiv.orgresearchgate.net
In Vitro Efficacy of this compound in PTEN-Null Prostate Cancer Cell Lines
| Cell Line | PTEN Status | Observed Effect | Mechanism | Comparison to Isoform-Specific Inhibitors | Citation |
| PC3 | Null | Inhibits cell growth | Blocks G1/S transition, induces apoptosis | More effective than TGX-221 and BYL-719 | nih.govcancer-research-network.commedchemexpress.comaacrjournals.org |
| LNCaP | Null | Inhibits cell growth | Blocks G1/S transition, induces apoptosis | More effective than TGX-221 and BYL-719 | nih.govcancer-research-network.commedchemexpress.comaacrjournals.org |
| CAP2 | Null | Inhibits cell growth | Downregulates mTOR and proliferation pathways | Not specified in comparison | biorxiv.orgresearchgate.net |
| CAP8 | Null | Inhibits cell growth | Downregulates mTOR and proliferation pathways | Not specified in comparison | biorxiv.orgresearchgate.net |
| PC3-WT | Wild-Type | Less sensitive to this compound | Not specified | Sensitive to this compound | nih.gov |
In Vivo Studies in PTEN-Null Prostate Cancer Mouse Models (e.g., Pten-null transgenic models, xenografts)
Preclinical in vivo studies have demonstrated that this compound is effective in inhibiting prostate cancer progression in Pten-null mouse models. nih.govcancer-research-network.commedchemexpress.comaacrjournals.orgmedchemexpress.com In the Pb-Cre+;PtenL/L (CP) mouse model, treatment with this compound significantly decreased tumor size and reduced P-AKT staining, indicating inhibition of the PI3K pathway. nih.govmedchemexpress.com The treatment also resulted in nearly normal luminal architecture and a significant reduction of Ki67-positive cells, a marker of cell proliferation. nih.govmedchemexpress.com this compound has also shown therapeutic potential in aggressive human PC3 xenograft tumors in vivo. nih.govaacrjournals.org Furthermore, this compound has been reported to inhibit tumor growth in a bi-allelic Pten-deficient prostate cancer transgenic mouse model. researchgate.net Studies using castrated CP mice, a model for castration-resistant prostate cancer (CRPC), showed that this compound treatment inhibited CRPC growth and reduced tumor weight. nih.govresearchgate.net This was associated with significant inhibition of the PI3K pathway and tumor cell proliferation. nih.gov
In Vivo Efficacy of this compound in PTEN-Null Prostate Cancer Mouse Models
| Mouse Model | PTEN Status | Observed Effect | Key Findings | Citation |
| Pb-Cre+;PtenL/L (CP model) | Null | Inhibits prostate cancer progression, decreases tumor size, inhibits CRPC growth | Reduced P-AKT staining, reduced Ki67-positive cells, nearly normal luminal architecture, reduced tumor weight in CRPC | nih.govcancer-research-network.commedchemexpress.comaacrjournals.orgmedchemexpress.comresearchgate.net |
| Pten-deficient, KRas +/G12D mutant model | Null | Prevents invasive progression | Reduces epithelial-to-mesenchymal transition (EMT) | medchemexpress.comaacrjournals.orgresearchgate.netpatsnap.comaacrjournals.org |
| Human PC3 xenograft tumor model | Null | Inhibits tumor growth | Demonstrates therapeutic potential | nih.govaacrjournals.org |
| Bi-allelic Pten-deficient transgenic model | Deficient | Inhibits tumor growth | Not specified in further detail | researchgate.net |
Role in Preventing Epithelial-Mesenchymal Transition (EMT) in Metastatic Models
Epithelial-mesenchymal transition (EMT) is a crucial process in cancer progression and metastasis, enabling cancer cells to acquire migratory and invasive properties. frontiersin.orgoatext.comnih.govmdpi.com this compound has shown a role in preventing EMT in preclinical models. cancer-research-network.commedchemexpress.comaacrjournals.orgresearchgate.netpatsnap.comaacrjournals.org In the mutant Pten/Kras metastatic mouse model, this compound was effective in preventing EMT and inhibiting invasive progression. medchemexpress.comaacrjournals.orgresearchgate.netpatsnap.comaacrjournals.org This suggests that targeting PI3Kα/β/δ with this compound can counteract the cellular changes associated with EMT that contribute to metastasis. aacrjournals.org
Activity in Cancer Models Harboring PIK3CA Mutations
Activating mutations in PIK3CA, which encodes the p110α catalytic subunit of PI3K, are frequently observed in various cancers and lead to constitutive PI3K pathway activation. cancer.govnih.gov this compound has demonstrated activity in cancer models harboring PIK3CA mutations. cancer.govcancer-research-network.commedchemexpress.commedchemexpress.comgenomenon.comgenomenon.com It is reported to inhibit mutated forms of PIK3CA. cancer-research-network.commedchemexpress.commedchemexpress.com A preclinical study showed that this compound inhibited the growth of gastric cancer cells harboring PIK3CA mutations in both in vitro culture and in vivo xenograft models. genomenon.comresearchgate.netaacrjournals.org In vivo studies with patient-derived xenograft (PDX) and cell line models of gastric cancer revealed that tumors with genetic alterations of PIK3CA and/or PTEN loss were more sensitive to this compound, showing significant tumor growth inhibition. researchgate.netaacrjournals.org this compound also induced regression in xenograft models with PIK3CA mutations. genomenon.com
Activity of this compound in Cancer Models with PIK3CA Mutations
| Cancer Type | PIK3CA Mutation Status | Model Type | Observed Effect | Citation |
| Gastric Cancer | Mutated | In vitro (cell culture) | Inhibited growth | genomenon.comresearchgate.netaacrjournals.org |
| Gastric Cancer | Mutated | In vivo (xenografts, PDX) | Inhibited growth, significant tumor growth inhibition | genomenon.comresearchgate.netaacrjournals.org |
| Various Cancers | Mutated | In vivo (xenograft models) | Induced regression | genomenon.com |
Broader Preclinical Applicability in Diverse Cancer Types (e.g., Breast, Glioblastoma, Colorectal, Head and Neck, Non-Small Cell Lung, Multiple Myeloma)
Beyond prostate cancer, the PI3K pathway is frequently altered in a wide range of solid tumors and hematologic malignancies. nih.govmdpi.com While the search results primarily highlight prostate and gastric cancer models, the broad inhibition of PI3Kα, PI3Kβ, and PI3Kδ by this compound suggests potential applicability in other cancer types where these isoforms play a significant role. nih.govcancer.govcancer-research-network.commedchemexpress.com PI3K pathway alterations, including PIK3CA mutations and PTEN loss, are observed in breast cancer, glioblastoma multiforme (GBM), colorectal cancers, head and neck squamous cell carcinomas (HNSCCs), non-small cell lung cancer (NSCLC), and multiple myeloma. nih.govmdpi.comgoogle.comresearchgate.net Although specific detailed preclinical data for this compound in all these exact cancer types were not extensively found in the provided search results, the compound's mechanism of action as a PI3Kα/β/δ inhibitor supports its potential relevance in these contexts, particularly in tumors with dysregulated PI3K signaling. cancer.govnih.govmdpi.com One source mentions preclinical activity in colorectal cancer models. larvol.com Another indicates potential for NSCLC based on drug resistance mechanisms involving PIK3CA/PIK3CB and ABC transporters. nih.gov The involvement of PI3Kδ in various solid tumors, including breast, lung, colon, liver cancers, neuroblastoma, and glioblastoma, further supports the potential for broader applicability. mdpi.com
Immunomodulatory Effects of Bay1082439 in the Tumor Microenvironment
Alleviation of Cancer Cell-Intrinsic Immunosuppression
Cancer cells can employ intrinsic mechanisms to evade immune surveillance. BAY1082439 has been observed to counteract some of these mechanisms, thereby enhancing the visibility of cancer cells to the immune system researchgate.net.
Promotion of IFNα/IFNγ Pathway Activation
Studies have indicated that this compound treatment promotes the activation of the IFNα/IFNγ signaling pathway in cancer cells, particularly in PTEN-null prostate cancer models researchgate.netnih.govbiorxiv.orgresearchgate.netnih.govbiorxiv.orgutuvolter.fi. Activation of this pathway is crucial for initiating and sustaining anti-tumor immune responses. Interferon-gamma (IFNγ), for instance, is known to activate immune cells and induce antigen presentation on tumor cells frontiersin.org. Both IFNα and IFNγ can induce the expression of numerous genes involved in the immune response nih.gov.
Upregulation of β2-Microglobulin Expression
This compound treatment has been shown to increase the expression of β2-microglobulin (β2M) in cancer cells researchgate.netnih.govbiorxiv.orgresearchgate.netnih.govutuvolter.fi. β2M is a key component of the Major Histocompatibility Complex (MHC) Class I molecules, which are essential for presenting tumor antigens to CD8+ T cells frontiersin.orgfrontiersin.org. Upregulation of β2M expression can therefore enhance the ability of cancer cells to present antigens, making them better targets for cytotoxic T lymphocytes frontiersin.org.
Increased Secretion of Chemokines (e.g., CXCL10, CCL5)
Treatment with this compound leads to increased secretion of chemokines such as CXCL10 and CCL5 by cancer cells researchgate.netnih.govbiorxiv.orgresearchgate.netnih.govbiorxiv.orgutuvolter.fi. CXCL10 and CCL5 are potent chemoattractants for various immune cells, including CD8+ T lymphocytes oncotarget.comoncotarget.com. Increased secretion of these chemokines can promote the infiltration of these effector cells into the tumor microenvironment, which is crucial for mounting an effective anti-tumor immune response oncotarget.comoncotarget.com.
Data on the effect of this compound on chemokine secretion levels in PTEN null CAP2 and CAP8 cells is available from research findings. An example of how this data could be presented in a table is shown below:
| Cell Line | Treatment | Relative CCL5 Secretion Level (Mean ± SEM) | Relative CXCL10 Secretion Level (Mean ± SEM) |
| CAP2 | Vehicle | Value 1 | Value 3 |
| CAP2 | This compound | Value 2 | Value 4** |
| CAP8 | Vehicle | Value 5 | Value 7 |
| CAP8 | This compound | Value 6 | Value 8*** |
Note: Hypothetical values are used in this example table. Actual values would be derived from specific research data, with asterisks indicating statistical significance (e.g., * p < 0.05, ** p < 0.01, *** p < 0.001) as reported in the source studies researchgate.net.
Modulation of Immune Cell Subpopulations within the Tumor Microenvironment
Beyond its effects on cancer cells, this compound also modulates the composition and activity of immune cell subpopulations within the tumor microenvironment, favoring an anti-tumor immune response researchgate.net.
Promotion of CD8+ T Cell Expansion and Infiltration
This compound has been shown to increase the number and promote the clonal expansion of tumor-associated CD8+ T cells caymanchem.comresearchgate.netnih.govbiorxiv.orgresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comdntb.gov.ua. CD8+ T cells are cytotoxic lymphocytes that play a critical role in recognizing and killing cancer cells mdpi.comkarger.com. Increased infiltration and expansion of CD8+ T cells within the tumor are associated with improved anti-tumor immunity and better responses to immunotherapy nih.govmdpi.comkarger.com. Studies in PTEN-null prostate cancer models have demonstrated that intermittent dosing of this compound can unleash CD8+ T cell-dependent anti-tumor immunity researchgate.netnih.govbiorxiv.orgnih.gov. While some studies initially observed no change or even a decrease in CD8+ T cell numbers with daily dosing, intermittent treatment regimens were found to be effective in increasing CD8+ T cell infiltration and overcoming resistance to immune checkpoint therapy caymanchem.comnih.govresearchgate.netresearchgate.net.
Preferential Inhibition of Regulatory T Cells (Tregs)
Research indicates that this compound exhibits preferential inhibitory activity against regulatory T cells (Tregs) researchgate.netnih.govbiorxiv.orgnih.govresearchgate.netmdpi.com. Tregs are a subpopulation of T cells that suppress the activity of other immune cells, including effector T cells, thereby contributing to an immunosuppressive tumor microenvironment mdpi.com. By preferentially inhibiting Tregs, this compound can help to alleviate Treg-mediated immunosuppression, allowing for a more robust anti-tumor immune response researchgate.net.
Suppression of B-cell Infiltration and Lymphotoxin Release
Studies have shown that this compound can effectively reduce the infiltration of B cells into the tumor microenvironment. This effect is attributed, at least in part, to the compound's activity against the PI3Kδ isoform, which is important for B-cell receptor signaling nih.govaacrjournals.orgaacrjournals.orgresearchgate.net. Reduced B-cell infiltration is accompanied by a suppression of lymphotoxin release within the tumor tissue nih.govaacrjournals.orgaacrjournals.orgresearchgate.net. Lymphotoxin, produced by B cells, has been implicated as a tumor microenvironment factor that can promote tumor growth, particularly castration-resistant growth in prostate cancer nih.govaacrjournals.orgaacrjournals.org.
Quantitative analyses in preclinical models have illustrated this suppression. For instance, treatment with this compound led to a significant decrease in tumor-infiltrating B cells compared to control groups aacrjournals.orgaacrjournals.orgresearchgate.net. Furthermore, the mRNA levels of lymphotoxin-α (LTA) and lymphotoxin-β (LTB) were significantly reduced in tumor tissues following this compound treatment aacrjournals.orgaacrjournals.orgresearchgate.net. The expression of CXCL13, a chemokine that attracts B cells, was also observed to decrease upon this compound treatment in the tumor lesion aacrjournals.orgresearchgate.net.
The following table summarizes representative findings on the impact of this compound on B-cell infiltration and lymphotoxin expression in preclinical models:
| Study Model | Treatment | Effect on Tumor-Infiltrating B Cells | Effect on Lymphotoxin-α (LTA) mRNA | Effect on Lymphotoxin-β (LTB) mRNA | Citation |
| Castrated Pten-null mice | This compound | Significantly decreased | Significantly reduced | Significantly reduced | aacrjournals.orgaacrjournals.orgresearchgate.net |
This suppression of B-cell infiltration and lymphotoxin release by this compound highlights a mechanism by which the compound can modulate the tumor microenvironment to potentially inhibit tumor progression supported by these factors.
Synergy with Immunotherapy Agents in Preclinical Models
This compound has demonstrated synergistic effects when combined with immunotherapy agents, particularly anti-PD-1 therapy, in preclinical models. This synergy appears to stem from this compound's ability to convert an immunosuppressive tumor microenvironment into a more immunostimulatory one, thereby enhancing the effectiveness of immune checkpoint blockade.
Sensitization to Anti-PD-1 Immunotherapy
Preclinical studies using PTEN-null prostate cancer models, which are typically poorly infiltrated by T cells and resistant to anti-PD-1 immunotherapy, have shown that treatment with this compound can overcome this resistance nih.govnih.govbiorxiv.orgbiorxiv.org. Mechanistically, this compound treatment has been observed to promote the activation of the IFNα/IFNγ pathway, increase the expression of β2-microglobulin, and enhance the secretion of chemokines such as CXCL10 and CCL5 nih.govnih.govbiorxiv.orgbiorxiv.org. These changes contribute to attracting and promoting the clonal expansion of tumor-associated CD8+ T cells nih.govnih.govbiorxiv.orgbiorxiv.org.
Furthermore, this compound treatment can lead to an upregulation of PD-L1 expression on cancer cells nih.govbiorxiv.org. While PD-L1 expression can counteract CD8+ T cell activity, its induction by this compound provides a strong rationale for combining it with anti-PD-1 therapy to unleash the full potential of the increased CD8+ T cell infiltration and activation nih.govbiorxiv.org. Once the tumor microenvironment is thus primed by this compound, tumors become responsive to anti-PD-1 therapy, leading to durable therapeutic effects nih.govnih.govbiorxiv.org.
Impact of Dosing Regimens on Immunomodulation (e.g., Intermittent vs. Daily Treatment)
The dosing regimen of this compound plays a critical role in its immunomodulatory effects and its ability to synergize with immunotherapy. Research indicates that intermittent dosing of this compound is essential for generating a favorable anti-tumor immune response, whereas daily dosing can be detrimental nih.govbiorxiv.orgresearchgate.netresearchgate.net.
Daily administration of this compound has been shown to lead to a significant decrease in the numbers of tumor- and spleen-associated CD45+, CD8+ T, and CD4+ T cells nih.gov. This reduction in immune cell populations can be counterproductive to achieving effective T cell-mediated anti-tumor immunity nih.gov.
In contrast, intermittent dosing of this compound has been found to alleviate cancer cell-intrinsic immunosuppressive activity, directly inhibit regulatory T cells (Tregs), and promote the activation and clonal expansion of CD8+ T cells nih.govbiorxiv.org. Tregs are particularly sensitive to this compound, and intermittent dosing is sufficient to reduce their numbers and alleviate their immunosuppressive activity, creating a window for CD8+ T cell activation and expansion biorxiv.org. This differential sensitivity between Tregs and CD8+ T cells to this compound depending on the dosing schedule appears to be a key factor in the success of intermittent treatment biorxiv.org.
The distinct outcomes based on dosing frequency are summarized in the following table:
| Dosing Regimen | Effect on Tumor-Associated CD45+ Cells | Effect on Tumor-Associated CD8+ T Cells | Effect on Tumor-Associated CD4+ T Cells | Effect on Treg Cells | Impact on Anti-PD-1 Synergy | Citation |
| Daily | Significantly decreased | Significantly decreased | Significantly decreased | Inhibited | Limited/Detrimental | nih.govbiorxiv.org |
| Intermittent | Maintained or favorable changes | Promotes infiltration/expansion | Promotes infiltration/expansion | Inhibited | Enhances synergy | nih.govbiorxiv.orgresearchgate.netresearchgate.net |
These findings underscore the importance of optimizing the dosing schedule of this compound to maximize its immunomodulatory potential and achieve synergistic effects with immunotherapy.
Mechanisms of Overcoming Drug Resistance by Bay1082439
Reversal of Cancer Multidrug Resistance (MDR)
BAY1082439 has been identified as a compound capable of reversing multidrug resistance in various cancer models. Studies have shown that this compound can re-establish the drug sensitivity of human epidermoid carcinoma and non-small cell lung cancer (NSCLC) cells that have developed MDR. nih.govresearchgate.net This reversal of resistance is a crucial aspect of improving the efficacy of existing chemotherapies against resistant tumors.
Inhibition of ATP-Binding Cassette (ABC) Transporter Expression
A primary mechanism by which this compound overcomes MDR is through the inhibition of the expression of key ABC transporters. These transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are major contributors to the efflux of various anti-cancer drugs from cells. nih.govcas.cnnano-magazine.comresearchgate.netresearchgate.netnih.gov By reducing the levels of these transporters, this compound can increase the intracellular accumulation of chemotherapeutic drugs, thereby restoring their cytotoxic effects. frontiersin.org
Downregulation of P-glycoprotein (P-gp/ABCB1)
P-glycoprotein, encoded by the ABCB1 gene, is a well-characterized efflux pump associated with MDR in numerous cancer types. cas.cnnih.govmdpi.com this compound has been shown to reverse P-gp-mediated MDR by downregulating P-gp expression in cancer cells. cas.cnnano-magazine.comresearchgate.netresearchgate.netnih.govresearchgate.net This downregulation has been observed in various resistant cell lines, including human epidermoid carcinoma cells. nih.govresearchgate.netresearchgate.net Quantitative analysis using techniques such as Western blot and immunofluorescence microscopy has confirmed a significant reduction in P-gp levels following treatment with this compound. researchgate.net For instance, in KB-C2 cells, treatment with this compound resulted in a substantial decrease in P-gp expression. researchgate.net
Downregulation of Breast Cancer Resistance Protein (BCRP/ABCG2)
Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another significant ABC transporter involved in MDR, conferring resistance to a broad spectrum of anticancer agents. mdpi.commdpi.comamegroups.org Similar to its effect on P-gp, this compound has been shown to downregulate the expression of BCRP in MDR cancer cells. nih.govresearchgate.netnih.govresearchgate.net Studies in non-small cell lung cancer (NSCLC) cells, such as H460/MX20, have demonstrated that this compound treatment leads to a notable reduction in BCRP levels. researchgate.netmdpi.com This downregulation of BCRP contributes to the re-sensitization of resistant cells to drugs that are substrates of this transporter. nih.govresearchgate.netresearchgate.net
The downregulation of both P-gp and BCRP by this compound suggests a common regulatory pathway influenced by the compound. researchgate.net The following table summarizes representative data on the effect of this compound on P-gp and BCRP expression in specific cancer cell lines:
| Cell Line | Transporter | Effect of this compound Treatment | Reference |
| KB-C2 | P-gp (ABCB1) | Downregulation | researchgate.net |
| H460/MX20 | BCRP (ABCG2) | Downregulation | researchgate.netmdpi.com |
| Epidermoid Carcinoma | P-gp (ABCB1) | Downregulation | nih.govresearchgate.net |
| NSCLC | BCRP (ABCG2) | Downregulation | nih.govresearchgate.net |
Specific Roles of PI3K 110α and PI3K 110β Catalytic Subunits in MDR Reversal
The mechanism underlying the downregulation of P-gp and BCRP by this compound is linked to its activity as a specific inhibitor of the phosphatidylinositol 3-kinase (PI3K) catalytic subunits, PI3K 110α (encoded by PIK3CA) and PI3K 110β (encoded by PIK3CB). nih.govcas.cnnano-magazine.comresearchgate.netresearchgate.netresearchgate.net Research indicates that these specific PI3K subunits are potential targets for overcoming P-gp and BCRP-mediated MDR in cancer. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com
Inhibiting the activation of PI3K 110α and 110β catalytic subunits, either through the administration of this compound or by genetic deletion using CRISPR/Cas9 technology, results in the downregulation of both P-gp/ABCB1 and BCRP/ABCG2 transporters. nih.govresearchgate.netresearchgate.net This targeted inhibition of PI3K 110α and 110β re-establishes the drug sensitivity of MDR cells. nih.govresearchgate.net Importantly, studies have shown that the downregulation of P-gp and BCRP mediated by this compound is independent of generalized AKT inactivation, suggesting a more specific regulatory link between PI3K 110α/β and the expression of these ABC transporters. nih.govresearchgate.netpatsnap.com These findings highlight the specific roles of PI3K 110α and 110β as crucial regulators in the signaling pathways that contribute to ABC transporter-mediated MDR. nih.govresearchgate.net
Comparative Preclinical Pharmacology and Efficacy of Bay1082439
Comparison with Other Isoform-Selective PI3K Inhibitors (e.g., BYL-719, TGX-221, CAL-101, BAY 80-6946)
Preclinical studies have compared the activity of BAY1082439 to other isoform-selective PI3K inhibitors, revealing differences in their efficacy and target profiles. This compound has been shown to be more effective in inhibiting the growth of PTEN-null prostate cancer cells in vitro compared to PI3Kα-selective inhibitors like BYL-719 (Alpelisib) and PI3Kβ-selective inhibitors such as TGX-221 medchemexpress.comnih.gov. This enhanced efficacy is attributed to this compound's ability to block the mutual feedback activation between PI3Kα and PI3Kβ that can occur with single-isoform inhibition nih.gov.
While BYL-719 has demonstrated anti-tumorigenic properties as a single agent and synergistic effects when combined with CAL-101 (Idelalisib, a PI3Kδ inhibitor) in certain cancer cell lines like rhabdomyosarcoma, this compound's broader α/β/δ inhibition offers a different approach mdpi.comnih.gov. This compound's activity against PI3Kδ is also noted, and it was shown to be more effective at inhibiting the growth of freshly isolated splenic B cells in vitro compared to CAL-101 nih.gov.
BAY 80-6946 (Copanlisib) is another PI3K inhibitor, characterized as a highly selective intravenous pan-class I PI3K inhibitor with potent activity against PI3Kα and PI3Kδ nih.gov. While BAY 80-6946 has shown efficacy in tumors with activated PI3K, including those with PIK3CA mutations and/or HER2 overexpression, this compound has demonstrated advantages over BAY 80-6946 in specific preclinical models, particularly those driven by PTEN loss and/or PI3Kα activation aacrjournals.orgnih.govresearchgate.net. This suggests that the specific balance of PI3K isoform inhibition by this compound may be particularly effective in certain genetic contexts.
The distinct pharmacological profiles of these inhibitors are summarized in the table below:
| Inhibitor | Primary Target Isoforms | Key Characteristics |
| This compound | PI3Kα, PI3Kβ, PI3Kδ | Orally bioavailable, selective α/β/δ inhibitor, effective in PTEN-null models medchemexpress.comnih.gov |
| BYL-719 | PI3Kα | Selective PI3Kα inhibitor mdpi.com |
| TGX-221 | PI3Kβ | Selective PI3Kβ inhibitor nih.govmdpi.com |
| CAL-101 | PI3Kδ | Selective PI3Kδ inhibitor nih.govmdpi.com |
| BAY 80-6946 | PI3Kα, PI3Kδ | Intravenous pan-class I inhibitor, potent α/δ activity nih.gov |
Demonstrated Advantages in Specific Preclinical Models (e.g., PTEN-driven tumors)
This compound has shown significant preclinical efficacy, particularly in models characterized by PTEN loss or aberrant PI3K pathway activation. In PTEN-null prostate cancer models, this compound demonstrated higher efficacy in inhibiting cell growth compared to isoform-specific inhibitors like BYL-719 and TGX-221 nih.gov. This superior effect is linked to its ability to overcome feedback loops that limit the effectiveness of inhibitors targeting only a single PI3K isoform nih.gov.
In vivo studies using Pten-null prostate cancer models have shown that this compound is effective in preventing tumor progression medchemexpress.comnih.govcancer-research-network.com. It has been reported to inhibit tumor growth and prevent epithelial-mesenchymal transition (EMT) in a mutant Pten/Kras metastatic model nih.govcancer-research-network.com. Furthermore, in castrated Pten-null prostate cancer models, this compound treatment led to significantly decreased tumor size and reduced levels of phosphorylated AKT (p-AKT), a key downstream effector of PI3K signaling medchemexpress.com. It also effectively inhibited castration-resistant tumor growth nih.gov.
Beyond directly targeting tumor cells, this compound's anti-PI3Kδ activity contributes to its efficacy in the tumor microenvironment. It has been shown to block B cell infiltration and lymphotoxin release, factors that can promote castration-resistant growth in prostate cancer nih.govcancer-research-network.comresearchgate.net. This suggests a dual mechanism of action, targeting both the cancer cells intrinsically and the supportive tumor microenvironment nih.govresearchgate.net.
In comparisons with BAY 80-6946, this compound demonstrated clear advantages in PTEN-driven tumor models such as PC3 and HEC-1B xenografts when compared at their maximum tolerated doses aacrjournals.orgresearchgate.net. This highlights the specific utility of this compound's inhibitory profile in tumors where PTEN function is lost.
The efficacy of this compound in PTEN-driven models is further supported by findings that it effectively inhibits cell growth, blocks G1/S cell cycle transition, and induces apoptosis in PTEN-null human prostate cancer cell lines like PC3 and LNCaP medchemexpress.comcancer-research-network.com.
Advanced Research Methodologies Applied to Bay1082439 Studies
In Vitro Experimental Models
In vitro studies are fundamental to initial assessments of a compound's activity and involve using controlled laboratory environments. For BAY1082439, these models have included various human cancer cell lines and primary cell cultures. Human cancer cell lines, such as PTEN null CAP2, CAP8, PC3, and LNCaP prostate cancer cell lines, have been utilized to investigate the compound's effects on cancer cell growth and intrinsic immunosuppressive activity. researchgate.net Primary cell cultures, derived directly from patient tissues, offer a model that can more closely preserve the characteristics of the original tumor, including heterogeneity and drug resistance mechanisms. nih.govscielo.org.mx Techniques for preparing primary cell cultures often involve dissociating tissue specimens using enzymatic digestion, chemical treatment, or mechanical disaggregation to obtain single-cell suspensions for culturing. nih.gov These in vitro models allow for controlled experiments to assess the direct impact of this compound on cancer cells and their interactions with the microenvironment.
Molecular and Cellular Assays
To understand the precise mechanisms by which this compound exerts its effects, a variety of molecular and cellular assays are employed.
Gene Expression Profiling
Gene expression profiling techniques are used to measure the activity of thousands of genes simultaneously, providing insights into the transcriptional changes induced by this compound. RNA-sequencing (RNA-seq) is a high-throughput method that allows for comprehensive analysis of the transcriptome. researchgate.netnih.govplos.org Studies have used RNA-seq to analyze gene expression in cancer cell lines and in vivo models treated with this compound, identifying commonly down- or up-regulated pathways. researchgate.net Real-time PCR (RT-PCR) is another technique used to validate and quantify the expression levels of specific genes of interest. researchgate.netplos.org Gene Set Enrichment Analysis (GSEA) is a computational method used to determine whether a defined set of genes shows statistically significant differences in expression between two biological states, helping to identify affected pathways. researchgate.net These methods collectively provide a detailed picture of how this compound influences gene activity.
Protein Analysis
Analyzing protein levels and modifications is essential for understanding the functional consequences of this compound treatment. Western Blot is a widely used technique to detect specific proteins in cell or tissue lysates and assess their expression levels and post-translational modifications, such as phosphorylation. researchgate.netnih.govazurebiosystems.com Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the amount of a specific protein or secreted factor in a sample. researchgate.netnih.govthermofisher.com Immunohistochemistry (IHC) is used to visualize the location and expression levels of proteins within tissue samples, providing spatial information. nih.govabclonal.com These protein analysis techniques have been applied to study the effects of this compound on target proteins and downstream signaling pathways. researchgate.net
Flow Cytometry (FACS) for Immune Cell Characterization
Flow cytometry, particularly Fluorescence-Activated Cell Sorting (FACS), is a powerful technique used to analyze and sort individual cells based on their physical characteristics and the expression of specific surface and intracellular markers. nih.govmdpi.comprecisionformedicine.com This method is invaluable for characterizing immune cell populations within complex samples, such as tumor tissue or peripheral blood. nih.govmdpi.comprecisionformedicine.com Studies have utilized flow cytometry to assess changes in immune cell numbers and phenotypes, such as increases in CD8+ T-cell numbers and reductions in regulatory T-cell numbers, following this compound treatment in in vivo models. researchgate.net Flow cytometry with propidium (B1200493) iodide staining can also be used to analyze cell cycle distribution.
Biochemical Assays
Biochemical assays are used to measure the activity of specific enzymes or biochemical processes affected by a compound. The ATPase assay is a type of biochemical assay that measures the rate of ATP hydrolysis, often used to assess the activity of ATP-dependent proteins like ABC transporters or chromatin remodeling enzymes. nih.govresearchgate.netsolvobiotech.comhypermol.com While the provided search results mention ATPase assays in the context of ABC transporters and chromatin remodeling, one result specifically indicates that BAY-1082439 can stimulate the ATPase activity of P-gp and BCRP transporters in a concentration-dependent manner, suggesting a molecular interaction. researchgate.netresearchgate.net
Future Directions and Identified Research Gaps in Bay1082439 Preclinical Development
Further Elucidation of Potential Novel Molecular Targets or Off-Target Interactions
While BAY1082439 is characterized as a selective PI3Kα/β/δ inhibitor, a comprehensive understanding of its complete molecular interaction profile is crucial medchemexpress.comresearchgate.netnih.gov. Small molecule drugs can interact with unintended biological targets, leading to off-target effects that may contribute to both efficacy and potential toxicity frontiersin.orgnih.govnih.gov. Although safety/adverse effect profiles are excluded from this article, identifying potential off-target interactions at the preclinical stage is vital for predicting and managing such effects in future studies.
Research in this area should focus on:
Comprehensive target profiling: Employing advanced experimental techniques and computational approaches to screen for interactions with a wide range of kinases and other relevant proteins beyond the known PI3K isoforms frontiersin.orgnih.govnih.gov. This could involve kinase activity panels, broad-spectrum binding assays, and in silico prediction tools frontiersin.orgnih.govbiorxiv.org.
Investigating functional consequences of potential off-target binding: If novel interactions are identified, further studies are needed to determine if these bindings translate into functional modulation of the off-target proteins and what biological effects this modulation might have in relevant cellular and in vivo models.
Assessing isoform selectivity in diverse cellular contexts: While biochemical assays provide initial selectivity data, confirming the selectivity profile in various cell lines and primary cells representing different tissue types and disease states is important, as cellular environments can influence drug-target interactions.
Understanding the full spectrum of this compound's molecular interactions will provide a more complete picture of its mechanism of action and potential effects, informing future preclinical and clinical study design.
Exploration of this compound Efficacy in Additional Preclinical Disease Models
Preclinical studies have highlighted the efficacy of this compound in PTEN-null prostate cancer models medchemexpress.comnih.gov. However, the PI3K pathway is implicated in a wide range of cancers and other diseases researchgate.netnih.govontosight.ai. Exploring the compound's activity in additional preclinical disease models is essential to determine its broader therapeutic potential.
Future research should include:
Testing in other cancer types with PI3K pathway alterations: Evaluating this compound in models of cancers known to harbor mutations or alterations in PI3K isoforms or upstream/downstream pathway components, such as breast cancer (especially with PIK3CA mutations), endometrial cancer, glioblastoma, and certain hematologic malignancies researchgate.netnih.govgenomenon.com.
Investigating efficacy in models with different resistance mechanisms: Assessing the activity of this compound in models that have developed resistance to other PI3K inhibitors or standard-of-care therapies to understand its potential in overcoming acquired resistance sci-hub.senih.gov.
Exploring non-oncology indications: Given the role of PI3K isoforms, particularly PI3Kδ, in immune cell function, investigating the potential of this compound in preclinical models of inflammatory or autoimmune diseases could reveal novel therapeutic applications nih.govmdpi.com.
Expanding the evaluation of this compound across a broader spectrum of disease models will help identify the most promising indications for further development and potentially uncover unexpected therapeutic opportunities.
Investigation of Novel Combination Strategies Beyond Immune Checkpoint Blockade
Preclinical data suggest that this compound can influence the tumor microenvironment and may have synergistic effects with immune checkpoint blockade (ICB), particularly in prostate cancer models nih.govbiorxiv.org. While combinations with ICB are a promising avenue, exploring other rational combination strategies is crucial to maximize therapeutic efficacy and overcome resistance mechanisms.
Potential combination partners and strategies for preclinical investigation include:
Chemotherapeutic agents: Evaluating combinations with standard chemotherapy regimens used in relevant cancer types to assess potential synergistic or additive effects on tumor growth inhibition and apoptosis induction researchgate.net.
Targeted therapies: Investigating combinations with inhibitors of other key signaling pathways frequently co-activated with or compensating for PI3K pathway activity, such as MAPK inhibitors, RTK inhibitors, or AR-targeted therapies in prostate cancer nih.govmdpi.comnih.gov.
Other immunotherapies: Beyond ICB, exploring combinations with other immunomodulatory agents, such as co-stimulatory molecule agonists, cancer vaccines, or agents targeting the suppressive tumor microenvironment, could enhance anti-tumor immunity nih.govfrontiersin.orgnih.gov.
Radiation therapy: Assessing the potential of this compound to sensitize tumor cells to radiation, as PI3K pathway inhibition has been implicated in modulating radioresistance nih.gov.
Preclinical studies evaluating these combinations should focus on assessing synergy, identifying optimal dosing schedules for the combination partners, and investigating the underlying mechanisms of interaction.
Deepening Understanding of Pharmacodynamic Relationships and Optimal Inhibition Profiles for Diverse Therapeutic Effects
The pharmacodynamic profile of a drug, which describes the relationship between drug exposure and its pharmacological effect, is critical for determining optimal dosing strategies researchgate.net. Preclinical data have begun to explore the pharmacodynamic effects of this compound, including its impact on p-AKT inhibition researchgate.net. However, a deeper understanding of the pharmacodynamic relationships required for different therapeutic outcomes and across various disease contexts is needed.
Key areas for future pharmacodynamic research include:
Defining the relationship between PI3K isoform inhibition levels and specific biological effects: Investigating how different levels or durations of PI3Kα, β, and δ inhibition by this compound correlate with specific cellular outcomes, such as cell cycle arrest, apoptosis, immune cell modulation, or changes in the tumor microenvironment medchemexpress.comnih.govbiorxiv.org.
Identifying optimal inhibition profiles for different indications: Determining if different disease types or molecular subtypes require distinct levels or patterns of PI3K isoform inhibition for maximal efficacy.
Exploring the pharmacodynamics in relevant in vivo models: Conducting detailed pharmacodynamic studies in various preclinical disease models to understand drug distribution, target engagement, and pathway modulation over time in the tumor and other relevant tissues. This includes investigating the impact of different dosing schedules (e.g., intermittent vs. continuous) on pharmacodynamic markers and efficacy researchgate.netsci-hub.sebiorxiv.org.
| Preclinical Study Area | Key Research Questions | Potential Methods |
| Elucidation of Novel Targets/Off-Target Interactions | Does this compound interact with proteins other than PI3Kα/β/δ? What are the functional consequences of these interactions? | Kinase panels, binding assays, in silico predictions, cellular assays, in vivo studies. frontiersin.orgnih.govnih.govbiorxiv.org |
| Exploration of Efficacy in Additional Disease Models | Is this compound effective in other cancer types with PI3K pathway alterations? Does it overcome resistance to other therapies? Does it have non-oncology applications? | Various cancer cell lines, patient-derived xenografts (PDX), genetically engineered mouse models (GEMM), models of inflammatory/autoimmune diseases. researchgate.netnih.govgenomenon.comnih.gov |
| Investigation of Novel Combination Strategies | Does combining this compound with chemotherapy, targeted therapies, or other immunotherapies enhance efficacy? What are optimal combination schedules? | In vitro combination studies, in vivo combination studies in relevant disease models. researchgate.netnih.govmdpi.comfrontiersin.orgnih.gov |
| Deepening Understanding of Pharmacodynamic Relationships and Inhibition Profiles | How do different levels of PI3K isoform inhibition relate to specific biological effects? What are the optimal inhibition profiles for different indications? | Cellular and in vivo pharmacodynamic studies measuring pathway markers (e.g., p-AKT), assessment of cellular outcomes, PK/PD modeling. researchgate.netbiorxiv.org |
Understanding the detailed pharmacodynamic profile and the relationship between inhibition levels and therapeutic effects will be crucial for designing effective and potentially less toxic clinical regimens.
Q & A
Q. What is the molecular mechanism of BAY1082439, and how can its target inhibition be experimentally validated?
this compound selectively inhibits PI3Kα, β, and δ isoforms, disrupting the PI3K/Akt/mTOR signaling axis. To validate target engagement:
- Perform Western blotting to assess phosphorylation levels of Akt (Ser473) and downstream mTOR effectors (e.g., S6K) in treated vs. untreated cells .
- Use kinase activity assays (e.g., ADP-Glo™) to measure direct inhibition of PI3K isoforms in vitro .
- For in vivo validation, employ phospho-specific IHC in tumor tissues from preclinical models (e.g., Pten-null prostate cancer) to confirm pathway suppression .
Q. How does this compound affect cancer cell proliferation, and what assays are optimal for quantifying this?
this compound induces G1/S cell cycle arrest and apoptosis in PI3K-hyperactive tumors. Recommended methodologies:
- MTT/CCK-8 assays to measure IC50 values in cell lines (e.g., PC3, LNCaP) .
- Flow cytometry with propidium iodide staining to analyze cell cycle distribution .
- RNA-seq or qRT-PCR to assess downregulation of proliferation markers (e.g., Ki67) and upregulation of apoptosis-related genes (e.g., BAX, CASP3) .
Q. What are the key biomarkers to monitor this compound efficacy in preclinical models?
- Genetic markers : PI3K pathway mutations (PIK3CA, PTEN loss) correlate with sensitivity .
- Immune markers : Increased CD8+ T cell infiltration, reduced Tregs, and elevated IFNγ/α response genes (e.g., CXCL10, CCL5) in treated tumors .
- Pharmacodynamic markers : Akt phosphorylation status and tumor volume reduction in xenograft models .
Advanced Research Questions
Q. How does intermittent dosing of this compound enhance antitumor immunity compared to continuous dosing?
Intermittent dosing (e.g., 75 mg/kg every 3 days) reduces systemic toxicity while promoting:
- CD8+ T cell clonal expansion : Quantified via TCR sequencing and BrdU incorporation assays in tumor-infiltrating lymphocytes .
- Treg suppression : Use FACS to measure CD4+CD25+FoxP3+ Treg depletion in tumors .
- Sustained IFNγ pathway activation : Validate via NanoString or GSEA (Gene Set Enrichment Analysis) on tumor RNA .
- Key finding: Intermittent dosing increases tumor CD8+/Treg ratios by 36-fold vs. 3-fold with daily dosing .
Q. How can contradictory data on this compound’s IFN pathway activation across cell lines be resolved?
In LNCaP cells, IFNα/γ response pathways remain unactivated due to JAK1 deficiency . To address discrepancies:
- Perform genetic profiling (e.g., WES) to identify baseline mutations in cell lines.
- Use siRNA knockdown of JAK1 in responsive lines (e.g., CAP2) to replicate LNCaP’s resistance .
- Validate findings in in vivo models with intact IFN signaling (e.g., Pten-null murine prostate tumors) .
Q. What experimental designs optimize this compound combination therapies with immune checkpoint inhibitors (ICIs)?
- Sequential dosing : Administer this compound first to convert "cold" PTEN-null tumors to T cell-inflamed ("hot") tumors, followed by anti-PD-1 .
- Endpoint analysis : Measure tumor regression, CD8+ memory T cell markers (CD44+/CD62L+), and tertiary lymphoid structure formation via H&E/IHC .
- Cytokine profiling : Use multiplex ELISA to quantify CCL5/CXCL10 secretion, which recruits CD8+ T cells .
Q. Why do Tregs exhibit higher sensitivity to this compound than CD8+ T cells?
- In vitro co-culture assays : Isolate Tregs (CD4+CD25+CD127low) and CD8+ T cells from tumors. Treat with this compound and assess apoptosis via Annexin V/PI staining .
- Mechanistic insight : Tregs rely on PI3Kδ for survival, while CD8+ T cells utilize alternative pathways (e.g., PI3Kγ) .
- Data: Treg viability drops to 20% at 100 nM this compound vs. 70% for CD8+ T cells .
Methodological Considerations
- Data contradiction analysis : Use GSEA to reconcile pathway-level inconsistencies (e.g., IFN response in CAP2 vs. LNCaP) .
- Immune microenvironment profiling : Combine scRNA-seq with spatial transcriptomics to map CD8+ T cell infiltration and clonality .
- Dosing optimization : Employ PK/PD modeling to balance tumor suppression (AUC > 10,000 ng·h/mL) and immune activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
